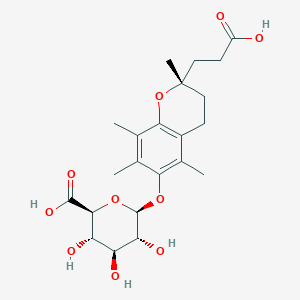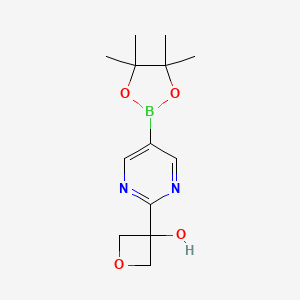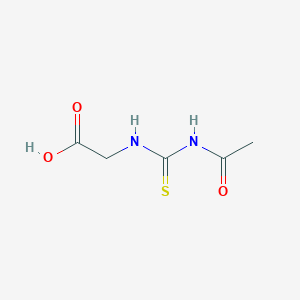
(Acetylcarbamothioyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetylcarbamothioyl)glycine is a compound that combines the structural elements of glycine, a simple amino acid, with an acetylcarbamothioyl groupGlycine itself is known for its role as a neurotransmitter and a building block of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylcarbamothioyl)glycine typically involves the introduction of the acetylcarbamothioyl group to glycine. One common method is through the reaction of glycine with acetyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, often using techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetylcarbamothioyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylcarbamothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Acetylcarbamothioyl)glycine is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. Its structural similarity to glycine suggests it may interact with glycine receptors or other related proteins .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions related to glycine metabolism or as a novel drug candidate for various diseases .
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an additive in certain formulations. Its unique properties make it suitable for various applications, including materials science and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (Acetylcarbamothioyl)glycine involves its interaction with molecular targets such as glycine receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect neurotransmission and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid, known for its role in protein synthesis and neurotransmission.
Acetylglycine: A derivative of glycine with an acetyl group, used in various biochemical applications.
Carbamoylthioylglycine: Another derivative with a carbamoylthioyl group, studied for its potential biological activities.
Uniqueness
(Acetylcarbamothioyl)glycine is unique due to the presence of both acetyl and carbamothioyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8N2O3S |
|---|---|
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
2-(acetylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O3S/c1-3(8)7-5(11)6-2-4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |
InChI-Schlüssel |
HAONMEDLVJFILP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)
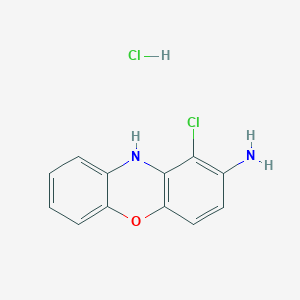
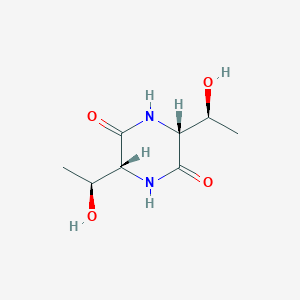
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
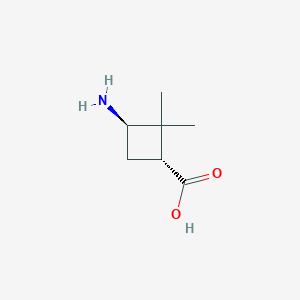

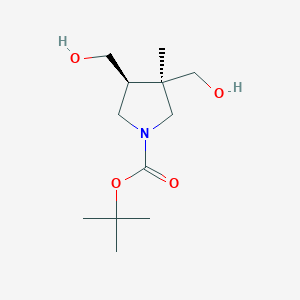
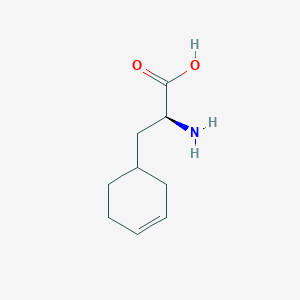
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
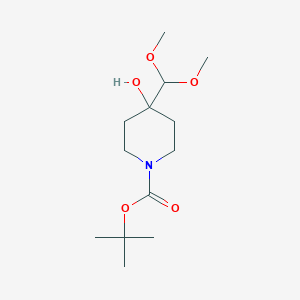
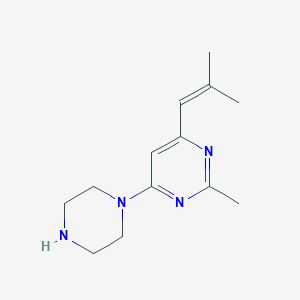
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
